molecular formula C9H7ClFNO B8782249 6-Chloro-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one

6-Chloro-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B8782249
M. Wt: 199.61 g/mol
InChI Key: OWPMUHXEAQNABZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C9H7ClFNO and its molecular weight is 199.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H7ClFNO

Molecular Weight

199.61 g/mol

IUPAC Name

6-chloro-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C9H7ClFNO/c10-7-2-1-6-5(8(7)11)3-4-12-9(6)13/h1-2H,3-4H2,(H,12,13)

InChI Key

OWPMUHXEAQNABZ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C1C(=C(C=C2)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

[2-(3-Chloro-2-fluoro-phenyl)-ethylamine]-carbamic methyl ester (890 mg, 3.85 mmol) and polyphosphoric acid (15 mL) were added to a 1-L, round bottom flask equipped with a magnetic stirring bar and reflux condenser. The reaction mixture was heated in an oil bath at 140-160° C. for 2 hours while keeping vigorous stirring. The reaction mixture was then allowed to cool to room temperature and poured into H2O (100 mL). After extraction with EtOAc, the organic layer was washed with brine, dried over anhy. MgSO4, filtered and concentrated to give a yellowish oil which was crystallized from Et2O to give title compound as a white solid (30 mg, 4%). MS: 200.1 (M+H)+.
Name
[2-(3-Chloro-2-fluoro-phenyl)-ethylamine]-carbamic methyl ester
Quantity
890 mg
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
1-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
4%

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